5-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine
Description
5-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine is a thienopyrimidine derivative characterized by a bicyclic thieno[2,3-d]pyrimidine core. Its structure includes a 4-chlorophenyl substituent at the 5-position and a (2,5-dimethylbenzyl)sulfanyl group at the 4-position. The sulfanyl (-S-) linker and aromatic substituents are critical for modulating its physicochemical and biological properties, such as solubility, binding affinity, and metabolic stability.
Properties
Molecular Formula |
C21H17ClN2S2 |
|---|---|
Molecular Weight |
397.0 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-[(2,5-dimethylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H17ClN2S2/c1-13-3-4-14(2)16(9-13)10-25-20-19-18(11-26-21(19)24-12-23-20)15-5-7-17(22)8-6-15/h3-9,11-12H,10H2,1-2H3 |
InChI Key |
AADYKSSTRLPPKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This step often involves a substitution reaction where a chlorinated aromatic compound is introduced.
Attachment of the (2,5-dimethylbenzyl)sulfanyl Group: This can be done through a nucleophilic substitution reaction where the sulfanyl group is attached to the thienopyrimidine core.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the aromatic rings or the thienopyrimidine core.
Substitution: Various substitution reactions can take place, especially at the chlorophenyl group or the sulfanyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles such as thiols or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, thienopyrimidines are often explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of thieno[2,3-d]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Structural Modifications and Bioactivity
- Anticancer Activity: 5-(4-Chlorophenyl)-3-[N-(2,6-dimethoxypyrimidin-4-yl)-4-(carbamothioyl)aminobenzenesulfonamide]thiophene-2-carboxylate (4b): Exhibited growth inhibition comparable to doxorubicin, attributed to the sulfonamide and carbamothioyl groups enhancing DNA intercalation or topoisomerase inhibition . 4-(1,3-Benzodioxol-5-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine (8): Demonstrated moderate activity (LC-MS: m/z 383.0 [M+H]+), with the benzodioxol group improving membrane permeability .
- Antibacterial Activity: 7-(4-Chlorophenyl)-2-(4-fluorophenyl)-1-(N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamidethieno[3,2-d][1,2,4]triazolo[1,5-a]pyrimidine-5(1H)-thione (6b): Broad-spectrum activity against Gram-positive and Gram-negative bacteria, likely due to the sulfonamide-thione moiety disrupting bacterial folate synthesis .
Physicochemical Properties
- Melting Points: 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine: Lower melting point (110–112°C), reflecting reduced crystallinity from the non-polar thienyl group . 4-(1,3-Benzodioxol-5-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine (8): Higher melting point (156–158°C), attributed to hydrogen bonding from the benzodioxol oxygen atoms .
- Solubility: Sulfanyl-linked derivatives (e.g., the target compound) typically exhibit improved lipophilicity compared to hydroxyl or amino analogs, enhancing blood-brain barrier penetration .
Data Table: Key Analogs and Properties
Research Findings and Trends
- Substituent Effects :
- Heterocyclic Fusion : Fused systems (e.g., triazolo-pyrimidine in 19b) increase planar surface area, promoting intercalation into DNA or enzyme active sites .
Biological Activity
The compound 5-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine is a heterocyclic compound that has gained attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, derivatives of this class have shown effectiveness against various bacterial strains through mechanisms such as enzyme inhibition and disruption of bacterial cell walls.
- Case Study : A study evaluating similar thieno[2,3-d]pyrimidine derivatives revealed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Thieno[2,3-d]pyrimidines have been reported to induce apoptosis in cancer cells and inhibit tumor growth.
- Research Findings : In vitro studies indicated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of oxidative stress and modulation of apoptotic pathways .
Enzyme Inhibition
Enzyme inhibition studies highlight the compound's potential in treating conditions related to enzyme dysregulation, such as Alzheimer's disease.
- Key Findings : The compound showed significant inhibitory activity against acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The IC50 value for AChE inhibition was reported at approximately 0.35 µM .
The biological activities of 5-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine can be attributed to several mechanisms:
- Interaction with Biological Targets : The compound binds to specific proteins and enzymes, altering their activity.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways.
- Antioxidant Activity : The presence of sulfur in its structure may contribute to its antioxidant properties, helping to mitigate oxidative stress in cells.
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
